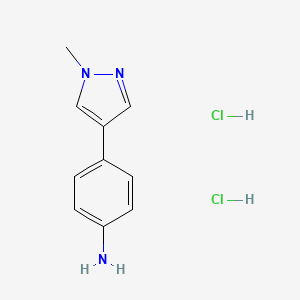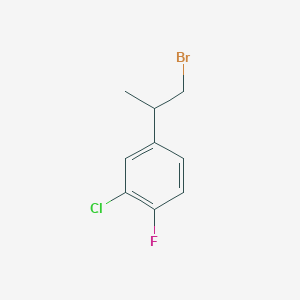
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene is an organic compound with the molecular formula C9H9BrClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-chloro-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The resulting intermediate is then subjected to further halogenation to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) ions through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides (NaOR) in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of alcohols or ketones depending on the reaction conditions.
Reduction: Formation of hydrocarbons with the removal of halogen atoms.
Scientific Research Applications
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure, which can interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of halogen atoms allows the compound to form strong interactions with electron-rich sites on proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Bromopropan-2-yl)-1,1’-biphenyl
- 1-(1-Bromopropan-2-yl)-4-chlorobenzene
- 1-(1-Bromopropan-2-yl)-4-fluorobenzene
Uniqueness
4-(1-Bromopropan-2-yl)-2-chloro-1-fluorobenzene is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry. The compound’s ability to undergo various chemical reactions and form diverse products further enhances its utility in synthetic chemistry and drug development.
Properties
Molecular Formula |
C9H9BrClF |
|---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
4-(1-bromopropan-2-yl)-2-chloro-1-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c1-6(5-10)7-2-3-9(12)8(11)4-7/h2-4,6H,5H2,1H3 |
InChI Key |
OBTBXQPFPDWOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
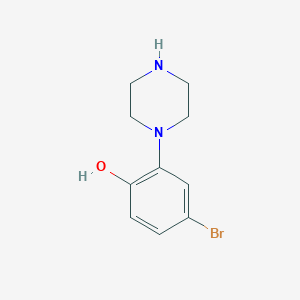
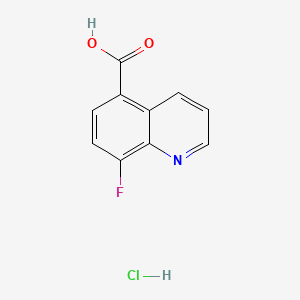

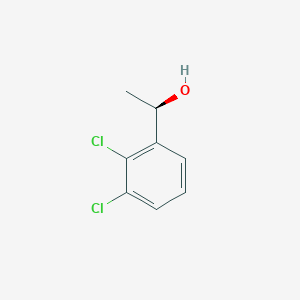
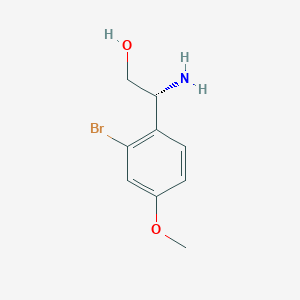
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
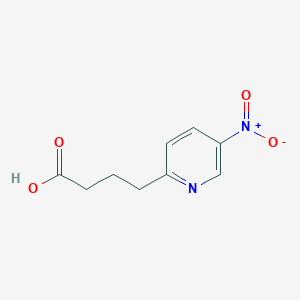



![1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13593702.png)
